Potency vs. BI-D1870 and SL0101
LJI308 exhibits substantially greater biochemical potency against RSK isoforms compared to the widely used RSK inhibitors BI-D1870 and SL0101. In head-to-head biochemical assays, LJI308 inhibits RSK1, RSK2, and RSK3 with IC50 values of 6 nM, 4 nM, and 13 nM, respectively, whereas BI-D1870 shows IC50 values of 31 nM (RSK1), 24 nM (RSK2), 18 nM (RSK3), and 15 nM (RSK4), and SL0101 displays an IC50 of 89 nM against RSK2 [1]. This represents a 5- to 22-fold improvement in potency for LJI308 over BI-D1870 and SL0101 across the primary RSK isoforms .
| Evidence Dimension | Biochemical inhibition (IC50) of RSK isoforms |
|---|---|
| Target Compound Data | RSK1: 6 nM; RSK2: 4 nM; RSK3: 13 nM |
| Comparator Or Baseline | BI-D1870: RSK1 31 nM, RSK2 24 nM, RSK3 18 nM, RSK4 15 nM; SL0101: RSK2 89 nM |
| Quantified Difference | LJI308 is 5.2-fold more potent against RSK1, 6-fold more potent against RSK2, and 1.4-fold more potent against RSK3 compared to BI-D1870; 22-fold more potent against RSK2 compared to SL0101. |
| Conditions | Biochemical kinase activity assays with ATP concentrations of 5 μM (RSK1), 20 μM (RSK2), and 10 μM (RSK3) |
Why This Matters
Higher potency enables the use of lower compound concentrations in cellular assays, reducing the likelihood of off-target effects and improving the signal-to-noise ratio in RSK-dependent readouts.
- [1] Aronchik I, Appleton BA, Basham SE, Crawford K, Del Rosario M, Doyle LV, Estacio WF, Lan J, Lindvall MK, Luu CA, et al. Novel potent and selective inhibitors of p90 ribosomal S6 kinase reveal the heterogeneity of RSK function in MAPK-driven cancers. Mol Cancer Res. 2014 May;12(5):803-12. View Source
